Sodium trifluoroacetate-1-13C

Catalog No.
S1915089
CAS No.
286425-32-9
M.F
C2F3NaO2
M. Wt
136.998 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trifluoroacetate-1-13C

CAS Number

286425-32-9

Product Name

Sodium trifluoroacetate-1-13C

IUPAC Name

sodium;2,2,2-trifluoroacetate

Molecular Formula

C2F3NaO2

Molecular Weight

136.998 g/mol

InChI

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1;

InChI Key

UYCAUPASBSROMS-YTBWXGASSA-M

SMILES

C(=O)(C(F)(F)F)[O-].[Na+]

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[Na+]

Isomeric SMILES

[13C](=O)(C(F)(F)F)[O-].[Na+]

Metabolic Studies

¹³C is a NMR (Nuclear Magnetic Resonance) active nucleus, allowing researchers to track the metabolic fate of molecules in living organisms. Sodium trifluoroacetate-1-¹³C, when introduced into a biological system, can be traced through metabolic pathways using ¹³C NMR spectroscopy. This helps scientists understand how organisms utilize and break down various compounds [].

For instance, studies have employed Sodium trifluoroacetate-1-¹³C to investigate the metabolism of fluorinated drugs, providing insights into their efficacy and potential side effects [].

Biochemical Investigations

The ¹³C label in Sodium trifluoroacetate-1-¹³C can be used to study enzyme activity and reaction mechanisms. By incorporating the compound into a reaction mixture and monitoring the ¹³C NMR signals, researchers can determine the specific carbon atoms involved in the enzymatic process.

This technique has applications in understanding the mechanisms of action of various enzymes, including those involved in energy metabolism and biosynthesis.

Cellular and Mitochondrial Studies

Sodium trifluoroacetate-1-¹³C can be used to study cellular metabolism and function. By monitoring the uptake and utilization of the compound by cells, researchers can gain insights into cellular activity and energy production. Additionally, the ¹³C label can be employed to investigate the metabolism within specific cellular compartments, such as mitochondria, which play a crucial role in energy production [].

Sodium trifluoroacetate-1-13C is a stable isotopically labeled compound, specifically the sodium salt of trifluoroacetic acid, with the chemical formula CF₃CO₂Na. The "1-13C" designation indicates that one of the carbon atoms in the molecule is labeled with the stable isotope carbon-13, making it useful for various analytical applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. This compound is characterized by its strong electron-withdrawing trifluoromethyl group, which significantly influences its chemical behavior and reactivity .

  • Trifluoromethylation: It acts as a source of trifluoromethyl groups in organic synthesis. The reaction can be represented as:
    CF3CO2+RCF3R+CO2\text{CF}_3\text{CO}_2^-+\text{R}\rightarrow \text{CF}_3\text{R}+\text{CO}_2^-
    where R represents various organic substrates such as aldehydes and ketones .
  • Protonation Reactions: The trifluoroacetate ion can be protonated by strong acids like hydrochloric acid or sulfuric acid to regenerate trifluoroacetic acid:
    CF3CO2+HClCF3CO2H+Cl\text{CF}_3\text{CO}_2^-+\text{HCl}\rightarrow \text{CF}_3\text{CO}_2\text{H}+\text{Cl}^-
  • Equilibrium with Hydronium: There exists an equilibrium between the trifluoroacetate ion and hydronium ions, leading to the formation of trifluoroacetic acid:
    CF3CO2+H3O+CF3CO2H+H2O\text{CF}_3\text{CO}_2^-+\text{H}_3\text{O}^+\rightleftharpoons \text{CF}_3\text{CO}_2\text{H}+\text{H}_2\text{O}

These reactions highlight its utility in organic synthesis and its behavior in acidic environments .

Sodium trifluoroacetate-1-13C exhibits biological activity primarily through its role as a metabolic tracer. Its incorporation into metabolic pathways allows researchers to study metabolic flux and pathways in various biological systems. For instance, it has been utilized to investigate the metabolism of fatty acids and carbohydrates in mammalian cells, aiding in understanding energy metabolism and biosynthetic processes . Additionally, due to its structural similarity to acetic acid, it may affect metabolic pathways involving acetate metabolism .

The synthesis of sodium trifluoroacetate-1-13C can be achieved through several methods:

  • Neutralization Reaction: One common method involves dissolving sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered to remove any insoluble impurities and evaporated under vacuum to obtain the solid product. Care must be taken to avoid overheating, which can lead to decomposition .
  • Direct Synthesis from Trifluoroacetic Anhydride: Another method is through the reaction of sodium hydroxide with trifluoroacetic anhydride, which yields sodium trifluoroacetate directly.

These methods ensure high purity and yield of the desired isotopically labeled compound .

Sodium trifluoroacetate-1-13C has several important applications:

  • Metabolic Studies: It is widely used as a tracer in metabolic studies to understand biochemical pathways involving carbon metabolism.
  • Nuclear Magnetic Resonance Spectroscopy: The carbon-13 labeling makes it valuable for NMR studies, allowing researchers to track molecular interactions and dynamics.
  • Organic Synthesis: It serves as a reagent for introducing trifluoromethyl groups into organic molecules, enhancing their biological activity and stability.

These applications underscore its versatility in both research and industrial contexts .

Research involving sodium trifluoroacetate-1-13C has focused on its interactions within biological systems. Studies have shown that it can influence metabolic pathways by altering enzyme activity or substrate availability. For instance, it has been observed that its incorporation into fatty acid synthesis can affect lipid profiles in cells. Additionally, its role as a tracer allows for detailed mapping of metabolic fluxes in vivo, providing insights into disease mechanisms and potential therapeutic targets .

Sodium trifluoroacetate-1-13C shares similarities with several other compounds, particularly those containing fluorinated groups or carboxylates. Here are some comparable compounds:

Compound NameStructureUnique Features
Trifluoroacetic AcidCF₃COOHStrong acid; used as a solvent and reagent
Sodium AcetateCH₃CO₂NaCommon buffer; less reactive than trifluoroacetate
Potassium TrifluoroacetateCF₃CO₂KSimilar reactivity; potassium salt variant
Perfluoropropionic AcidC₃F₇O₂HFully fluorinated; used in specialized applications
Sodium PerfluorobutyrateC₄F₉O₂NaUsed in bioconjugation studies

The uniqueness of sodium trifluoroacetate-1-13C lies in its stable isotopic labeling with carbon-13, which provides distinct advantages for analytical techniques like NMR spectroscopy while maintaining the reactivity associated with fluorinated compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Dates

Modify: 2024-04-14

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